Nonivamide
Description
Nonivamide (N-vanillylnonanamide) is a synthetic capsaicinoid and structural analog of capsaicin (CAP), the primary pungent compound in chili peppers. Its chemical structure comprises a vanillyl group (4-hydroxy-3-methoxybenzyl) linked to a nonanamide chain (C9), distinguishing it from CAP, which has a C10 branched alkyl chain . Despite this, it retains significant bioactivity, making it a valuable alternative in pharmaceutical and industrial applications, such as topical analgesics and anti-obesity agents .
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOVYLWUIBMPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034769 | |
| Record name | N-Vanillylnonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder with a stinging odor; [Sigma-Aldrich MSDS], Solid, White powder or crystals; odourless | |
| Record name | Nonivamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Nonivamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Nonanoyl 4-hydroxy-3-methoxybenzylamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1588/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water (slightly), slightly, Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Nonivamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nonivamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Nonanoyl 4-hydroxy-3-methoxybenzylamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1588/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2444-46-4 | |
| Record name | Nonivamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonivamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonivamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NONIVAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Vanillylnonanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Vanillylnonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonivamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONIVAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S846B891OR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nonivamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124.00 to 128.00 °C. @ 760.00 mm Hg | |
| Record name | Nonivamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nonivamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonivamide can be synthesized using nonanoic acid and vanillin as starting materials. The synthesis involves reductive amination and N-acylation reactions. The chemical structure of the target compound is confirmed by techniques such as H NMR and MS .
Industrial Production Methods: In industrial settings, this compound is produced through a fermentation process using bioengineered microorganisms. Saccharomyces cerevisiae, a type of yeast, is engineered to over-express amide-forming N-acyltransferase and CoA-ligase enzyme cascades. This method allows for the production of this compound from supplemented vanillylamine and nonanoic acid .
Chemical Reactions Analysis
Types of Reactions: Nonivamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
Anti-inflammatory Properties
Nonivamide has been studied for its potential in treating inflammation-related diseases. Research indicates that it exhibits anti-inflammatory effects comparable to those of capsaicin.
- Mechanism of Action : this compound reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α in primary peripheral blood mononuclear cells (PBMCs) and U-937 macrophages when stimulated with lipopolysaccharides (LPS) from Escherichia coli . The anti-inflammatory action is mediated through the mitogen-activated protein kinase (MAPK) pathway rather than the nuclear factor-kappa B pathway .
- Case Study : A study demonstrated that this compound's inhibition of cytokine release was significantly effective, suggesting its potential use in therapies targeting chronic inflammatory conditions .
Pain Management
This compound is utilized in topical formulations for pain relief, particularly for musculoskeletal pain.
- Clinical Trials : A phase III randomized controlled trial investigated a cream combining this compound with nicoboxil for treating acute nonspecific low back pain. The results indicated significant reductions in pain intensity and improved mobility scores compared to placebo . Patients reported high tolerability and effectiveness, marking it as a promising treatment option .
- Performance Enhancement : Additional studies have shown that topical application of this compound-nicoboxil cream may enhance muscle oxygenation and performance in athletes during high-intensity exercises . This suggests its potential utility not only in pain management but also in sports medicine.
Riot Control Agent
This compound is also recognized for its application as a chemical agent in riot control.
- Chemical Properties : As a synthetic equivalent of capsaicin, this compound is used in incapacitant sprays due to its potent irritant effects. Unlike traditional agents like CS gas, this compound formulations are designed to minimize respiratory and skin complications while effectively incapacitating individuals .
- Safety Profile : this compound-based sprays have been developed to ensure a safer profile for use in law enforcement contexts, allowing for effective crowd control without severe long-term health consequences .
Comparative Data Table
Mechanism of Action
Nonivamide exerts its effects by acting as an agonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. This receptor is activated by heat and capsaicinoids, leading to the sensation of heat and pain. This compound’s activation of TRPV1 results in the release of various neurotransmitters and inflammatory mediators, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Similarities
Capsaicin (CAP)
- Structural Differences: Nonivamide replaces CAP’s C10 branched chain with a linear C9 alkyl group .
- TRPV1 Interaction: this compound has ~50% lower TRPV1 binding affinity, reducing pungency while maintaining bioactivity .
- Biological Effects: Anti-Adipogenesis: Both compounds reduce lipid accumulation in 3T3-L1 adipocytes by ~10% at 0.1–1 mM concentrations, mediated via TRPV1 activation . Anti-Inflammatory Activity: this compound and CAP inhibit MAPK pathways in macrophages, suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) with comparable efficacy . Gene Regulation: this compound upregulates CD36 (fatty acid translocase) 2.2-fold more than CAP in Caco-2 cells, enhancing fatty acid metabolism .
t-Pellitorine
- Bioactivity: Anti-Inflammatory: Shares TRPV1-independent anti-inflammatory effects but is less potent than this compound . Fatty Acid Uptake: Reduces intestinal fatty acid uptake by 30%, weaker than this compound’s 47% inhibition .
Capsiate
- Structural Differences: An ester-based O-analog of CAP, lacking the amide bond present in this compound .
- Applications: Non-pungent but mimics CAP and this compound in anti-obesity effects by increasing energy expenditure .
Comparative Data Tables
Table 1: Anti-Adipogenic Effects in 3T3-L1 Cells
Table 2: Anti-Inflammatory and Metabolic Effects
| Compound | TRPV1 Activation | MAPK Pathway Inhibition | CD36 Upregulation | Fatty Acid Uptake Inhibition |
|---|---|---|---|---|
| This compound | Moderate | Yes | 3.97-fold | 47% |
| Capsaicin | High | Yes | 1.89-fold | 51% |
| t-Pellitorine | None | Partial | 1.71-fold | 30% |
| Capsiate | None | No data | Similar to CAP | Comparable to CAP |
Key Mechanistic Differences
- TRPV1-Independent Pathways: this compound uniquely decreases PPARγ expression via miRNA let-7d upregulation, a pathway absent in CAP .
- Synthetic vs. Natural Origin: this compound is predominantly synthetic, though trace amounts (<2% of total capsaicinoids) occur naturally in peppers . CAP is naturally abundant but thermally unstable, limiting its use in formulations .
Biological Activity
Nonivamide, also known as pelargonic acid vanillylamide (PAVA), is a capsaicin analogue primarily recognized for its biological activities, particularly in anti-inflammatory and analgesic responses. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is structurally similar to capsaicin, the active component in chili peppers responsible for their pungency. Its chemical formula is C_{13}H_{17}NO_2, and it exhibits properties that activate the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain perception and inflammation.
Anti-Inflammatory Properties
Numerous studies have highlighted the anti-inflammatory effects of this compound. A significant study compared its efficacy to that of capsaicin and t-pellitorine in U-937 macrophages and peripheral blood mononuclear cells (PBMCs). The findings indicated that this compound effectively inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-α when stimulated with lipopolysaccharides (LPS) from Escherichia coli.
The mechanism through which this compound exerts its anti-inflammatory effects involves:
- Mitogen-Activated Protein Kinase (MAPK) Pathway : this compound's action was found to be independent of the nuclear factor kappa B (NF-kB) pathway but dependent on the MAPK signaling cascade.
- TRP Channel Activation : The activation of TRPV1 and TRPA1 channels is crucial for its anti-inflammatory effects, as blocking these receptors abolished its activity in macrophages .
Analgesic Effects
This compound has been investigated for its analgesic properties, particularly in topical formulations. A clinical trial assessed a combination cream containing nicoboxil and this compound for treating acute nonspecific low back pain. The study reported significant improvements in pain intensity and mobility scores compared to placebo treatments.
Clinical Trial Findings
| Treatment Group | Pain Intensity Reduction (NRS) | Mobility Score Improvement |
|---|---|---|
| Nicoboxil/Nonivamide | 1.36 | Better than placebo |
| This compound Alone | 0.95 | Comparable to placebo |
| Nicoboxil Alone | 0.80 | Lower than combination |
| Placebo | 0.50 | Baseline |
The trial demonstrated that the combination cream was well-tolerated with minimal adverse effects, marking it as an effective option for pain management .
Antimicrobial Activity
Recent research has explored this compound's potential as an antimicrobial agent. A study synthesized new membrane-active derivatives of this compound that exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.39 to 0.78 µg/mL, indicating strong efficacy against resistant strains .
Case Studies and Applications
Case Study 1: Topical Application for Pain Relief
A case study involving patients with chronic pain conditions used a topical formulation containing this compound. Patients reported significant pain relief after consistent application over several weeks, supporting its use in chronic pain management.
Case Study 2: Antimicrobial Efficacy
In another case study, derivatives of this compound were tested against multidrug-resistant pathogens. The results confirmed their potential as novel antimicrobial agents, suggesting applications in treating infections caused by resistant strains .
Q & A
Q. What are the established analytical methods for quantifying Nonivamide purity and stability in experimental settings?
this compound’s purity and stability are critical for reproducible research. High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is the gold standard for quantification, validated by its use in Certificate of Analysis (CoA) documentation (e.g., 99.8% purity confirmed via HPLC ). For stability studies, researchers should:
- Store this compound in airtight, light-protected containers at 2–8°C to prevent degradation .
- Monitor thermal stability using differential scanning calorimetry (DSC) and track photostability under UV/visible light exposure .
Data Table 1: Key Analytical Parameters
| Parameter | Method | Typical Results | Reference |
|---|---|---|---|
| Purity | HPLC-UV | ≥99.8% | |
| Solubility | Solvent screening | Soluble in DMSO, chloroform | |
| Stability | DSC/TGA | Stable ≤40°C |
Q. How does this compound interact with TRPV1 receptors, and what experimental models are used to study this mechanism?
this compound activates TRPV1 receptors via vanilloid binding, inducing Ca²⁺ influx. Key methodologies include:
- In vitro : Calcium imaging in TRPV1-transfected cell lines (e.g., Caco-2, HEK293) using fluorescent dyes (Fluo-3 AM) to quantify intracellular Ca²⁺ flux .
- Dose-response analysis : EC₅₀ values range from 10⁻⁷ M (TRPV1 activation) to 1.08 µM (fatty acid uptake inhibition) in Caco-2 cells .
Critical Consideration : Use negative controls (e.g., TRPV1 antagonists like capsazepine) to confirm specificity .
Q. What are the best practices for designing in vivo studies to evaluate this compound’s pharmacological effects?
- Model selection : Rodent models (e.g., Sprague-Dawley rats) for pain or metabolic studies, with topical or intraperitoneal administration .
- Dosage calibration : Adjust for potency differences; this compound exhibits ~50% lower TRPV1 affinity than capsaicin .
- Endpoint metrics : Measure biomarkers like GADD153 (ER stress) or lipid accumulation in tissues .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC₅₀ values for TRPV1 activation by this compound?
Discrepancies in EC₅₀ (e.g., 223 nM vs. 1.08 µM ) arise from:
- Cell line variability : TRPV1 expression levels differ across models (e.g., C-6 glial cells vs. Caco-2 ).
- Assay conditions : Calcium dye sensitivity (Fluo-3 vs. Fura-2) and buffer composition affect signal-to-noise ratios .
Methodological Solution : - Standardize protocols using harmonized cell lines (e.g., TRPV1-HEK293) and validate with reference agonists (e.g., capsaicin) .
Q. What strategies mitigate off-target effects in studies exploring this compound’s role in lipid metabolism?
this compound’s inhibition of fatty acid uptake in Caco-2 cells may involve non-TRPV1 pathways. To isolate mechanisms:
Q. How can researchers optimize experimental design for studying this compound-induced ER stress?
this compound triggers ER stress via Ca²⁺ release, evidenced by upregulated GADD153 and phosphorylated eIF2α . Key steps:
- Time-course experiments : Capture dynamic changes (e.g., GADD153 peaks at 24 hours post-treatment ).
- Comparative analysis : Contrast with natural capsaicin to differentiate synthetic vs. natural compound effects .
Data Table 2: ER Stress Markers in BEAS-2B Cells
| Marker | This compound (1 µM) | Capsaicin (1 µM) |
|---|---|---|
| GADD153 mRNA | 3.5-fold ↑ | 3.2-fold ↑ |
| eIF2α-P | 2.8-fold ↑ | 2.6-fold ↑ |
| Cell Viability | 50% ↓ | 55% ↓ |
| Source: |
Q. What advanced statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?
- Nonlinear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (e.g., GraphPad Prism) .
- Multivariate analysis : Use PCA or hierarchical clustering to disentangle multi-target effects .
Methodological Guidelines
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Pharmacology and Experimental Therapeutics) over non-academic sources .
- Data Reproducibility : Document solvent preparation (e.g., DMSO concentrations ≤0.1% to avoid cytotoxicity ) and adhere to ARRIVE guidelines for in vivo work .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
